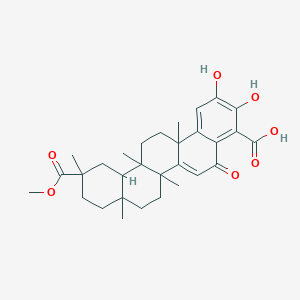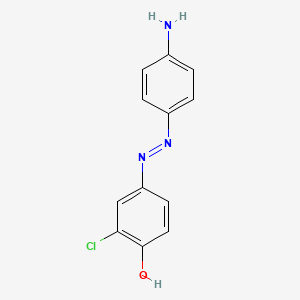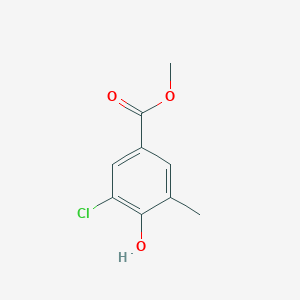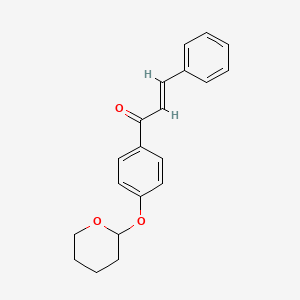
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D:A-friedoolean-1,3,5(10),7-tetrene-23,29-dioic acid 29-methyl ester, also known as Zeylasterone, is a diterpenoid compound. This compound is notable for its complex structure and significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Oxidation: Introduction of hydroxyl groups at specific positions.
Cyclization: Formation of the core ring structure.
Functional Group Modifications: Addition of ketone and ester groups.
Reaction conditions often involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide, and catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale organic synthesis techniques, including batch reactors for controlled reaction conditions and purification processes like chromatography to ensure high purity .
化学反応の分析
Types of Reactions
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D undergoes several types of chemical reactions:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to alcohols.
Substitution: Replaces functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can be further functionalized for specific applications .
科学的研究の応用
(20R)-2,3-Dihydroxy-6-oxo-24-nor-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
作用機序
The mechanism of action of (20R)-2,3-Dihydroxy-6-oxo-24-nor-D involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates various biochemical pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to and inhibit or activate these targets, leading to downstream biological effects .
類似化合物との比較
Similar Compounds
- Zeylasteral
- Celastrol
- Pristimerin
Uniqueness
Compared to similar compounds, (20R)-2,3-Dihydroxy-6-oxo-24-nor-D is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which contribute to its distinct biological activities. Its ability to modulate multiple pathways makes it a versatile compound in research and potential therapeutic applications .
特性
分子式 |
C30H38O7 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
2,3-dihydroxy-11-methoxycarbonyl-6a,6b,8a,11,14a-pentamethyl-5-oxo-7,8,9,10,12,12a,13,14-octahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C30H38O7/c1-26-7-8-27(2,25(36)37-6)15-20(26)30(5)12-10-28(3)16-13-18(32)23(33)22(24(34)35)21(16)17(31)14-19(28)29(30,4)11-9-26/h13-14,20,32-33H,7-12,15H2,1-6H3,(H,34,35) |
InChIキー |
DXDSZUXZQIKMRQ-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)








